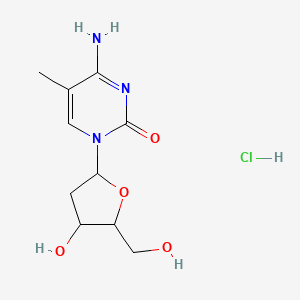
5-Chloro-3-fluoro-2-((4-methoxybenzyl)oxy)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-3-fluoro-2-((4-methoxybenzyl)oxy)pyridine is a heterocyclic aromatic compound featuring a pyridine ring substituted with chlorine, fluorine, and a 4-methoxybenzyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-3-fluoro-2-((4-methoxybenzyl)oxy)pyridine typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available 2-chloro-3-fluoropyridine and 4-methoxybenzyl alcohol.
Reaction Conditions: The key step involves the nucleophilic substitution of the chlorine atom in 2-chloro-3-fluoropyridine with the 4-methoxybenzyl group. This reaction is usually carried out in the presence of a base such as potassium carbonate (K₂CO₃) and a suitable solvent like dimethylformamide (DMF) at elevated temperatures.
Purification: The product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.
Analyse Chemischer Reaktionen
Types of Reactions
5-Chloro-3-fluoro-2-((4-methoxybenzyl)oxy)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in solvents like DMF or tetrahydrofuran (THF).
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic media.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in solvents like ether or ethanol.
Major Products
The major products depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 5-chloro-3-fluoro-2-((4-methoxybenzyl)oxy)pyridine is used as a building block for the synthesis of more complex molecules. Its unique substitution pattern makes it valuable for creating diverse chemical libraries for drug discovery.
Biology
In biological research, this compound can be used to study the interactions of pyridine derivatives with biological targets. It may serve as a probe to investigate enzyme activity or receptor binding.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. They may exhibit activity against various diseases, including cancer and infectious diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or electronic characteristics.
Wirkmechanismus
The mechanism of action of 5-chloro-3-fluoro-2-((4-methoxybenzyl)oxy)pyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of chlorine, fluorine, and methoxybenzyl groups can influence its binding affinity and selectivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-3-fluoropyridine: Lacks the 4-methoxybenzyl group, making it less complex.
3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine: Contains a trifluoromethyl group instead of the 4-methoxybenzyl group, altering its chemical properties.
4-Methoxyphenylboronic acid: Used in coupling reactions but lacks the pyridine ring.
Uniqueness
5-Chloro-3-fluoro-2-((4-methoxybenzyl)oxy)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of chlorine, fluorine, and methoxybenzyl groups makes it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C13H11ClFNO2 |
|---|---|
Molekulargewicht |
267.68 g/mol |
IUPAC-Name |
5-chloro-3-fluoro-2-[(4-methoxyphenyl)methoxy]pyridine |
InChI |
InChI=1S/C13H11ClFNO2/c1-17-11-4-2-9(3-5-11)8-18-13-12(15)6-10(14)7-16-13/h2-7H,8H2,1H3 |
InChI-Schlüssel |
XRXKHELSWZTRRI-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)COC2=C(C=C(C=N2)Cl)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-(1,3,3-Trimethylbicyclo[2.2.1]hept-2-yl)formamide](/img/structure/B12068799.png)






![7-(Oxane-4-carbonyl)-2,7-diazaspiro[3.5]nonane](/img/structure/B12068838.png)


